
((2R,3S,4R,5R)-5-(6-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((2R,3S,4R,5R)-5-(6-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule. It features a purine base linked to a ribose sugar, which is further connected to a phosphate group. This structure is characteristic of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The presence of the indole group suggests potential biological activity, as indole derivatives are often found in bioactive compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the indole derivative. These intermediates are then coupled through amide bond formation. The ribose sugar is introduced via glycosylation reactions, and the final step involves phosphorylation to attach the phosphate group.
Industrial Production Methods
Industrial production of such complex molecules often relies on biotechnological methods, including the use of enzymes to catalyze specific reactions. This approach can enhance the efficiency and selectivity of the synthesis, reducing the need for harsh chemical conditions and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole and purine moieties can be oxidized under specific conditions.
Reduction: The amide bond and other functional groups can be reduced.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes, particularly those involving nucleotides.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and purine moieties can bind to active sites, modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide with a similar purine base and phosphate groups.
Guanosine monophosphate (GMP): Another nucleotide with a purine base.
Serotonin: An indole derivative with biological activity.
Uniqueness
This compound is unique due to its combination of a purine base, an indole moiety, and a ribose-phosphate backbone. This structure allows it to participate in a wide range of biochemical reactions and interact with diverse molecular targets, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C21H24N7O8P |
|---|---|
Poids moléculaire |
533.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[6-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C21H24N7O8P/c22-12(5-10-6-23-13-4-2-1-3-11(10)13)20(31)27-18-15-19(25-8-24-18)28(9-26-15)21-17(30)16(29)14(36-21)7-35-37(32,33)34/h1-4,6,8-9,12,14,16-17,21,23,29-30H,5,7,22H2,(H2,32,33,34)(H,24,25,27,31)/t12-,14+,16+,17+,21+/m0/s1 |
Clé InChI |
OXGCWMYZXJPBDW-BFNSABJLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)


![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
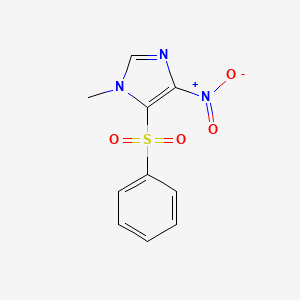
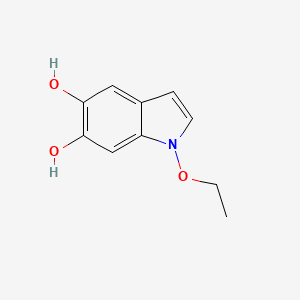

![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide](/img/structure/B12936139.png)
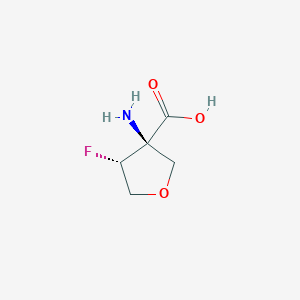
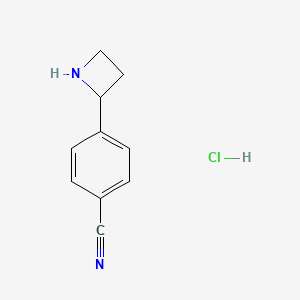
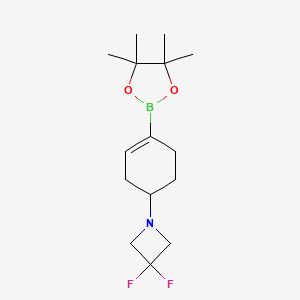
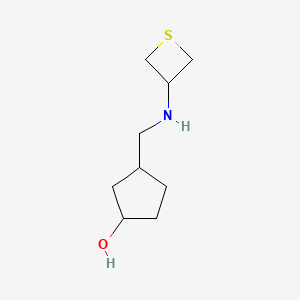
![Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12936172.png)
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)
